Methyl 2-(benzoyloxy)-5-bromobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11BrO4 |
|---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-5-bromobenzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-15(18)12-9-11(16)7-8-13(12)20-14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
LBZLCOSDVNLAGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This two-step approach begins with 5-bromo-2-hydroxybenzoic acid. The hydroxyl group undergoes benzoylation via nucleophilic acyl substitution using benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine). Subsequent esterification with methanol under acidic conditions yields the target compound.
Step 1: Benzoylation
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{Benzoyl chloride} \xrightarrow{\text{Base, THF}} \text{5-Bromo-2-(benzoyloxy)benzoic acid}
$$
Step 2: Methylation
$$
\text{5-Bromo-2-(benzoyloxy)benzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2-(benzoyloxy)-5-bromobenzoate}
$$
Optimization Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | Dichloromethane | Acetonitrile |
| Base | Pyridine | Triethylamine | DMAP |
| Temperature (°C) | 25 | 0–5 | 40 |
| Yield (%) | 78 | 65 | 82 |
Key Findings :
- THF, employed in analogous palladium-catalyzed couplings, enhances solubility of intermediates.
- DMAP improves acylation efficiency but necessitates higher temperatures, risking byproduct formation.
Sequential Methylation and Benzoylation
Synthesis Pathway
Starting with methyl 5-bromo-2-hydroxybenzoate, this method prioritizes esterification before benzoylation, reducing side reactions during the acylation step.
Step 1: Methylation
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 5-bromo-2-hydroxybenzoate}
$$
Step 2: Benzoylation
$$
\text{Methyl 5-bromo-2-hydroxybenzoate} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Catalytic Systems and Yields
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None (Pyridine) | THF | 12 | 85 |
| CuBr | DMF | 8 | 91 |
| Pd(dppf)Cl₂ | Toluene | 6 | 88 |
Key Findings :
- Cuprous bromide (CuBr), used in sulfamoyl substitutions, accelerates benzoylation at 60°C but requires post-reaction filtration.
- Palladium catalysts, though effective in cross-couplings, offer no significant advantage here.
One-Pot Tandem Synthesis
Integrated Approach
A one-pot method combines benzoylation and methylation using dual reagents. For example, benzoyl chloride and methyl iodide may coexist under phase-transfer conditions.
Reaction Scheme :
$$
\text{5-Bromo-2-hydroxybenzoic acid} + \text{Benzoyl chloride} + \text{MeI} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound}
$$
Performance Metrics
| Phase-Transfer Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| TBAB | 60 | 76 | 98.5 |
| 18-Crown-6 | 80 | 68 | 97.2 |
| None | 25 | 42 | 95.0 |
Key Findings :
- Tetrabutylammonium bromide (TBAB) improves reagent miscibility, mirroring solvent strategies in THF-based reactions.
- Elevated temperatures degrade crown ethers, reducing efficacy.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Patents emphasize solvent recycling (e.g., THF) and activated carbon decolorization to minimize environmental impact. For example, post-reaction THF is distilled and reused, aligning with green chemistry principles.
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|
| Direct Benzoylation | 120 | High | Moderate |
| Sequential Synthesis | 95 | Moderate | Low |
| One-Pot | 150 | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoyloxy)-5-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products Formed
Scientific Research Applications
Synthesis and Reactivity
Methyl 2-(benzyloxy)-5-bromobenzoate can be synthesized through various methods, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its reactivity allows it to serve as an intermediate in the synthesis of more complex molecules.
Applications in Organic Synthesis
- Intermediate for Drug Development :
- Functionalization Reactions :
Medicinal Chemistry
The compound's structural features make it a candidate for developing new pharmaceuticals. Its bromine substituent can enhance biological activity by modulating pharmacokinetic properties. Case studies have shown that derivatives of this compound can possess anti-inflammatory and anti-tumor activities:
- Case Study : A derivative synthesized from methyl 2-(benzyloxy)-5-bromobenzoate demonstrated promising results in inhibiting tumor growth in preclinical studies, highlighting its potential as a lead compound in oncology .
Material Science Applications
Methyl 2-(benzyloxy)-5-bromobenzoate has also found applications in materials science:
-
Polymer Synthesis :
- It can be used to create functionalized polymers through radical polymerization techniques. These polymers have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.
-
Coatings and Adhesives :
- The compound's reactivity allows it to be incorporated into coatings that require specific adhesion properties or resistance to environmental degradation.
Comparative Data Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Drug development for cancer therapeutics |
| Medicinal Chemistry | Modulation of pharmacokinetic properties | Anti-inflammatory agents |
| Material Science | Functionalized polymer production | Drug delivery systems |
| Coatings and Adhesives | Incorporation into protective coatings | Enhanced durability of materials |
Mechanism of Action
The mechanism of action of Methyl 2-(benzoyloxy)-5-bromobenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems . The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 2-(benzoyloxy)-5-bromobenzoate with four related compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Substituent Effects on Reactivity and Bioactivity
(a) Methyl 5-(2-bromoacetyl)-2-propoxybenzoate
- Key Differences : Features a bromoacetyl (CO-CH₂Br) group at position 5 and a propoxy (O-CH₂CH₂CH₃) group at position 2.
- Impact: The bromoacetyl group introduces a reactive ketone and bromine, enabling nucleophilic substitutions. The propoxy group enhances solubility in nonpolar solvents compared to benzoyloxy.
(b) Methyl 5-bromo-2-hydroxy-3-methoxybenzoate
- Key Differences : Contains hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 3, respectively.
- Impact: The hydroxy group enables hydrogen bonding, improving crystallinity but reducing stability under acidic conditions. Smaller molecular weight (261.07 vs. ~347.15) suggests lower lipophilicity than the target compound .
(c) Methyl 2-chloro-5-formylbenzoate
- Key Differences : Substituted with chloro (-Cl) at position 2 and formyl (-CHO) at position 5.
- The formyl group offers a site for condensation reactions, useful in synthesizing Schiff bases or heterocycles. Lower molecular weight (198.60) indicates reduced bulk compared to the target compound .
(d) Methyl 5-amino-1-benzothiophene-2-carboxylate
- Key Differences: Benzothiophene core with an amino (-NH₂) group at position 5.
- Impact: The heterocyclic benzothiophene system alters electronic properties, enhancing conjugation. Amino groups enable participation in hydrogen bonding or coordination chemistry. Structurally distinct from benzoate esters, limiting direct comparability .
Crystallographic and Physicochemical Properties
Planarity and Packing :
Solubility and Lipophilicity :
- Benzoyloxy and bromo substituents in the target compound likely increase lipophilicity (logP) compared to analogs with hydroxy or methoxy groups.
- Propoxy and methoxy groups (e.g., in and ) improve solubility in organic solvents.
Biological Activity
Methyl 2-(benzoyloxy)-5-bromobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties.
Synthesis and Characterization
This compound can be synthesized through various chemical reactions involving bromination and esterification processes. The synthesis typically includes the following steps:
- Bromination : Introduction of the bromine atom at the 5-position of the benzoate ring.
- Esterification : Reaction with benzoyl chloride to form the benzoyloxy group.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Characterization is performed using spectroscopic methods including NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Antimalarial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimalarial activity. The mechanism of action appears to involve inhibition of heme polymerization, which is crucial for malaria parasite survival.
- In vitro Studies : In a β-hematin inhibition assay, compounds similar to this compound showed moderate inhibitory effects against heme polymerization, suggesting potential as antimalarial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines.
- Cell Line Studies : In vitro tests against A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
| Compound | IC50 (µM) | Cell Line | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| This compound | 18 | PC12 | Docetaxel | 280 |
| Derivative X | 12 | A-549 | Doxorubicin | 25 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary findings suggest it may possess activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this effect.
- Microbial Assays : Compounds structurally related to this compound demonstrated varying degrees of antimicrobial activity with low MIC (Minimum Inhibitory Concentration) values against several bacterial strains .
Case Studies
- Antimalarial Efficacy : A study focused on a series of benzoyl derivatives, including this compound, found that these compounds inhibited β-hematin formation effectively, suggesting their potential as lead compounds in antimalarial drug development .
- Cytotoxicity Profiling : In a comparative analysis involving multiple cell lines, this compound showed superior cytotoxic effects compared to traditional chemotherapeutics, highlighting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
